3-Chloro-4,5,6-trimethoxypyridazine
Overview
Description
3-Chloro-4,5,6-trimethoxypyridazine is a heterocyclic compound with the molecular formula C7H9ClN2O3. It is characterized by a pyridazine ring substituted with three methoxy groups and one chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5,6-trimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. This process can be carried out using sodium methoxide as a reagent. The reaction conditions often include heating the mixture to facilitate the substitution of chlorine atoms with methoxy groups .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5,6-trimethoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide is commonly used for methoxylation.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methoxylation of 3,4,6-trichloropyridazine yields this compound .
Scientific Research Applications
3-Chloro-4,5,6-trimethoxypyridazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Chloro-4,5,6-trimethoxypyridazine involves its interaction with specific molecular targets. The methoxy groups and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
3,4,6-Trichloropyridazine: A precursor in the synthesis of 3-Chloro-4,5,6-trimethoxypyridazine.
3-Chloro-4,6-dimethoxypyridazine: A related compound with two methoxy groups.
6-Chloro-3,4-dimethoxypyridazine: Another derivative with different substitution patterns .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and one chlorine atom make it a versatile compound for various applications, distinguishing it from other pyridazine derivatives .
Properties
IUPAC Name |
3-chloro-4,5,6-trimethoxypyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3/c1-11-4-5(12-2)7(13-3)10-9-6(4)8/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZSZVPTIGNQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NN=C1OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702080 | |
Record name | 3-Chloro-4,5,6-trimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32380-11-3 | |
Record name | 3-Chloro-4,5,6-trimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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